molecular formula C9H9ClO3 B15227853 3-Chloro-5-methoxy-4-methylbenzoic acid

3-Chloro-5-methoxy-4-methylbenzoic acid

Katalognummer: B15227853
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: GYAGZIXPQTWFBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-4-methylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 5-methoxy-4-methylbenzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: The major product is 3-chloro-5-hydroxy-4-methylbenzoic acid.

    Reduction: The major product is 3-chloro-5-methoxy-4-methylbenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-methoxy-4-methylbenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the chlorine atom and methoxy group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-methoxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 4-Methoxy-3-methylbenzoic acid

Uniqueness

3-Chloro-5-methoxy-4-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized organic molecules and pharmaceuticals.

Eigenschaften

Molekularformel

C9H9ClO3

Molekulargewicht

200.62 g/mol

IUPAC-Name

3-chloro-5-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-7(10)3-6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI-Schlüssel

GYAGZIXPQTWFBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1Cl)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.